Product packaging for D-Cystine dimethyl ester(Cat. No.:CAS No. 298679-49-9; 444996-03-6)

D-Cystine dimethyl ester

Cat. No.: B2893004
CAS No.: 298679-49-9; 444996-03-6
M. Wt: 268.35
InChI Key: NXPNPYNCKSWEHA-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Cystine dimethyl ester is a cell-permeable thiolester compound of significant interest in pharmacological research, particularly in the study of opioid-induced side effects. Its primary researched application is the potent reversal of morphine-induced respiratory depression, a major and life-threatening side effect of opioid administration. Studies demonstrate that intravenous administration of this compound rapidly and sustainably reverses the deleterious effects of morphine on key ventilatory parameters, including tidal volume and minute ventilation . Furthermore, it effectively normalizes morphine-induced disruptions in arterial blood-gas (ABG) chemistry, such as decreased pH, pO2, and sO2, as well as elevated pCO2 . It also ameliorates the mismatch in gas-exchange in the lungs, as indicated by a reduction in the Alveolar-arterial (A-a) gradient . A critical and valuable characteristic of this compound is its ability to achieve this reversal without compromising the antinociceptive (pain-relieving) effects of morphine; research indicates it may even augment the duration of morphine-induced analgesia . This suggests the compound differentially modulates the intracellular signaling pathways that mediate opioid-induced ventilatory depression from those that mediate antinociception and sedation. The mechanism of action is proposed to depend on the compound's ability to rapidly enter cells, including neurons, bypassing the excitatory amino acid transporter 3 (EAA3) to initiate redox-based signaling processes that counteract the respiratory depressive effects of opioids . Its D-isomer structure is key to its bioactivity while avoiding metabolic pathways associated with L-isomers. This compound is presented for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O4S2 B2893004 D-Cystine dimethyl ester CAS No. 298679-49-9; 444996-03-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-amino-3-[[(2S)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S2/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2/h5-6H,3-4,9-10H2,1-2H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPNPYNCKSWEHA-PHDIDXHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSSCC(C(=O)OC)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CSSC[C@H](C(=O)OC)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444996-03-6
Record name Methyl(2S)-2-amino-3-{[(2S)-2-amino-3-methoxy-3-oxopropyl]disulphanyl}propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of D Cystine Dimethyl Ester

Esterification Pathways for D-Cystine to D-Cystine Dimethyl Ester

The conversion of D-cystine to its dimethyl ester is a fundamental transformation that enhances its solubility in organic solvents, a crucial aspect for its application in subsequent synthetic steps. This esterification can be achieved through several methods, broadly categorized into direct esterification techniques and general strategies for amino acid methyl ester synthesis.

Direct Esterification Techniques

Direct esterification of D-cystine involves the reaction of the amino acid with methanol (B129727) in the presence of an acid catalyst. The most common methods employ either hydrogen chloride (HCl) gas or thionyl chloride (SOCl₂) to facilitate the reaction.

One established method involves suspending D-cystine in methanol and bubbling dry HCl gas through the mixture. The reaction is typically heated to reflux to drive the equilibrium towards the formation of the diester. The product, this compound dihydrochloride (B599025), precipitates from the reaction mixture upon cooling and can be isolated by filtration.

Alternatively, thionyl chloride can be used as a convenient in situ source of HCl for the esterification. In this procedure, thionyl chloride is added dropwise to a cooled suspension of D-cystine in methanol. This exothermic reaction generates hydrogen chloride, which then catalyzes the esterification. This method offers the advantage of not requiring a dedicated gas-handling setup for HCl.

ReagentConditionsProduct
Methanol, HCl (gas)RefluxThis compound dihydrochloride
Methanol, Thionyl Chloride0°C to RefluxThis compound dihydrochloride

Amino Acid Methyl Ester Synthesis Strategies

General methods for the synthesis of amino acid methyl esters are also applicable to D-cystine. One such mild and efficient method utilizes trimethylchlorosilane (TMSCl) in methanol. D-cystine is treated with TMSCl in methanol at room temperature, leading to the formation of the corresponding dimethyl ester hydrochloride in good yield. This method is advantageous due to its operational simplicity and the avoidance of harsh acidic conditions.

Derivatization Strategies for this compound

The amino groups of this compound provide reactive sites for further functionalization, enabling the synthesis of a variety of derivatives with tailored properties. Key derivatization strategies include N-protection and the formation of amides.

N-Protection Strategies (e.g., N,N'-Di-Boc-protection)

Protection of the amino groups of this compound is often a necessary step to prevent unwanted side reactions in subsequent synthetic transformations. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

The N,N'-di-Boc-protection of this compound can be achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or sodium bicarbonate. This reaction affords N,N'-bis(tert-butoxycarbonyl)-D-cystine dimethyl ester, a key intermediate for peptide synthesis and other applications.

ReagentProduct
Di-tert-butyl dicarbonate (Boc₂O), BaseN,N'-bis(tert-butoxycarbonyl)-D-cystine dimethyl ester

Formation of D-Cystine Diamides and Analogues

The ester functionalities of this compound can be readily converted to amides through reaction with various amines. This transformation is typically carried out after N-protection of the amino groups to avoid competing reactions. For instance, N,N'-di-Boc-D-cystine can be activated with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt) and then reacted with a desired amine to form the corresponding diamide (B1670390). Subsequent deprotection of the Boc groups yields the D-cystine diamide. This strategy allows for the synthesis of a diverse library of D-cystine diamide analogues with potential applications in medicinal chemistry and materials science.

This compound as a Chiral Building Block in Organic Synthesis

The inherent chirality of this compound makes it a valuable component of the chiral pool, which comprises readily available, enantiomerically pure compounds used as starting materials in asymmetric synthesis. While specific examples detailing the use of this compound are not as prevalent in the literature as for its L-counterpart, the principles of its application as a chiral building block can be inferred from studies on related cysteine derivatives.

For instance, L-cysteine methyl ester has been utilized in the diastereoselective synthesis of complex heterocyclic systems. In these syntheses, the stereocenter of the amino acid directs the formation of new stereocenters in the product. It is reasonable to expect that this compound could be similarly employed. After reduction of the disulfide bond to afford two molecules of D-cysteine methyl ester, this chiral precursor can be used in diastereoselective reactions. For example, condensation of D-cysteine methyl ester with aldehydes or ketones can lead to the formation of chiral thiazolidine derivatives. The stereochemistry of the D-cysteine backbone would influence the stereochemical outcome of these cyclization reactions, allowing for the controlled synthesis of specific diastereomers. These chiral thiazolidines can then serve as versatile intermediates for the synthesis of more complex chiral molecules.

Applications in Thiazolidine Ring System Construction

This compound serves as a valuable precursor in the synthesis of thiazolidine ring systems, which are core structures in a variety of biologically active compounds. The construction of the thiazolidine ring typically involves the reductive cleavage of the disulfide bond in this compound to yield two equivalents of D-cysteine dimethyl ester. This in-situ generated thiol-amine then undergoes condensation with an aldehyde or ketone.

The general mechanism for the formation of the thiazolidine ring from D-cysteine, the reduced form of D-cystine, is believed to proceed through a condensation reaction. This process involves the formation of an imine intermediate, which is then attacked intramolecularly by the thiol group to form the heterocyclic ring. NMR studies have supported the presence of an imine intermediate by demonstrating deuterium exchange at the 2-position of the thiazolidine ring when the reaction is conducted in D₂O. researchgate.net

The reaction can be visualized as a two-step process:

Imine Formation: The amino group of D-cysteine dimethyl ester nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a Schiff base (imine).

Intramolecular Cyclization: The thiol group then acts as a nucleophile, attacking the iminium carbon to form the five-membered thiazolidine ring.

This reaction is versatile and can be employed with a wide range of carbonyl compounds to generate a library of substituted thiazolidines. The stereochemistry of the starting D-cysteine dimethyl ester is retained at the C-4 position of the thiazolidine ring.

Diastereoselective Synthesis of Chiral Heterocycles

The synthesis of thiazolidine derivatives from this compound and a chiral or prochiral carbonyl compound can lead to the formation of new stereocenters, resulting in diastereomeric products. The inherent chirality of the D-cysteine moiety can influence the stereochemical outcome of these reactions, offering a pathway for the diastereoselective synthesis of chiral heterocycles.

The condensation of L-cysteine or D-penicillamine with achiral aldehydes often results in a mixture of cis and trans diastereoisomers. scielo.br However, the diastereoselectivity of the cyclization can be influenced by various factors, including the nature of the reactants, solvent, and temperature. For instance, the condensation of L-cysteine with certain aldehydes has been shown to produce diastereomeric mixtures of 2-substituted thiazolidines that can be partially separated. researchgate.net These diastereoisomers can undergo epimerization at the newly formed chiral center (C-2) in solution. researchgate.net

In the context of this compound, after reduction to D-cysteine dimethyl ester, its reaction with a chiral aldehyde would result in the formation of diastereomers. The stereochemical bias of the reaction can be exploited to favor the formation of a particular diastereomer. This principle is fundamental in asymmetric synthesis, allowing for the construction of complex chiral molecules with defined stereochemistry.

Table 1: Factors Influencing Diastereoselectivity in Thiazolidine Synthesis

FactorDescriptionPotential Outcome
Reactant Structure The steric and electronic properties of the aldehyde/ketone and the cysteine derivative.Can favor the formation of one diastereomer over the other due to steric hindrance or electronic interactions in the transition state.
Solvent The polarity and coordinating ability of the solvent.Can influence the conformation of the transition state and the relative energies of the diastereomeric products.
Temperature The reaction temperature can affect the kinetic versus thermodynamic control of the reaction.Lower temperatures may favor the kinetically controlled product, while higher temperatures may allow for equilibration to the thermodynamically more stable diastereomer.
Catalyst The use of acid or base catalysts.Can influence the rate of imine formation and cyclization, potentially affecting the diastereomeric ratio.

Stereoselective Reaction Pathways via Ring Opening-Ring Closure Mechanisms

Thiazolidine derivatives, including those derived from this compound, can undergo stereoselective transformations through ring-opening and ring-closure mechanisms. This dynamic process allows for the epimerization at the C-2 position and can be harnessed for the stereoselective synthesis of specific isomers.

The mechanism involves the reversible cleavage of either the C-S or C-N bond of the thiazolidine ring. rsc.org Under acidic conditions, protonation of the nitrogen or sulfur atom can facilitate ring opening to form an iminium or sulfonium intermediate, respectively. rsc.org This intermediate exists in equilibrium with the open-chain aldehyde and aminothiol forms. rsc.org Subsequent ring closure can then occur, potentially leading to a different stereoisomer at the C-2 position.

This ring-chain tautomerism is a key feature of thiazolidine chemistry and provides a pathway for achieving thermodynamic control over the stereochemistry at the C-2 position. By carefully selecting the reaction conditions, it is possible to drive the equilibrium towards the more stable diastereomer.

Role in the Synthesis of Penam and Related Bicyclic Systems

The penam bicyclic system is the core structure of penicillin antibiotics. The biosynthesis of penicillin involves the condensation of L-cysteine and L-valine. rsc.org While this compound is the D-isomer, the fundamental chemical principles of thiazolidine and β-lactam ring formation are applicable. The synthesis of the penam nucleus involves the formation of a thiazolidine ring fused to a β-lactam ring.

In a biomimetic synthetic approach, a derivative of D-cysteine dimethyl ester could be utilized as a key building block. The synthesis would conceptually involve the following key steps:

Formation of a Thiazolidine Intermediate: Condensation of D-cysteine dimethyl ester with a suitable aldehyde would yield a thiazolidine-4-carboxylate derivative.

β-Lactam Ring Formation: The subsequent formation of the four-membered β-lactam ring fused to the thiazolidine ring is the crucial step. This is often achieved through a [2+2] cycloaddition reaction, known as the Staudinger synthesis, between a ketene and an imine. organic-chemistry.orgnih.gov

Table 2: Key Reactions in the Conceptual Synthesis of a Penam Analog from this compound

StepReaction TypeReactantsProduct Feature
1Disulfide ReductionThis compoundD-Cysteine Dimethyl Ester
2Thiazolidine FormationD-Cysteine Dimethyl Ester, AldehydeSubstituted Thiazolidine Ring
3β-Lactam FormationThiazolidine Intermediate, Ketene PrecursorFused β-Lactam Ring (Penam Core)

Investigation of Reaction Kinetics and Thermodynamic Control in this compound Transformations

The transformations of this compound, particularly in the formation of thiazolidine derivatives, can be governed by principles of kinetic and thermodynamic control. Understanding these principles is crucial for controlling the product distribution in chemical reactions.

Kinetic Control: Under kinetic control, the product that is formed the fastest will be the major product. wikipedia.orgjackwestin.comyoutube.com This typically occurs at lower temperatures where the reactions are irreversible. libretexts.org The kinetically favored product is the one that proceeds through the transition state with the lowest activation energy. jackwestin.com

Thermodynamic Control: Under thermodynamic control, the reaction is reversible, and the most stable product will be the major product. wikipedia.orgjackwestin.comyoutube.com This is typically favored at higher temperatures, which provide sufficient energy to overcome the activation barriers of both the forward and reverse reactions, allowing an equilibrium to be established. libretexts.orgmasterorganicchemistry.com

In the context of thiazolidine formation from this compound, the initial cyclization may lead to a mixture of diastereomers. If the reaction is conducted under kinetic control (e.g., at low temperatures), the ratio of diastereomers will reflect the relative rates of their formation. If the reaction is allowed to proceed under thermodynamic control (e.g., at higher temperatures or for longer reaction times), the initial product mixture may equilibrate to favor the thermodynamically more stable diastereomer through the ring-opening and ring-closure mechanism.

For example, in the reaction of conjugated dienes with hydrogen halides, the 1,2-addition product is often the kinetic product, while the 1,4-addition product is the thermodynamic product. libretexts.orgmasterorganicchemistry.com A similar principle applies to the diastereoselective synthesis of thiazolidines, where one diastereomer may be formed faster (kinetic product) while the other may be more stable (thermodynamic product). By manipulating the reaction conditions, chemists can selectively favor the formation of the desired isomer.

Spectroscopic and Advanced Analytical Characterization in D Cystine Dimethyl Ester Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like D-cystine dimethyl ester. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C) and their connectivity.

One-dimensional NMR provides fundamental structural information. The ¹H NMR spectrum gives insights into the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.

The ¹H NMR spectrum of this compound dihydrochloride (B599025), recorded in a solvent like DMSO-d6, displays distinct signals corresponding to the different protons in its structure. chemicalbook.com Due to the molecule's symmetry, the two D-cysteine methyl ester units are chemically equivalent, simplifying the spectrum. The α-proton (α-CH) appears as a multiplet, the two diastereotopic β-protons (β-CH₂) show complex splitting patterns, and the methyl protons of the ester group (OCH₃) appear as a sharp singlet. chemicalbook.com The chemical shifts for the L-enantiomer are identical to the D-enantiomer in a non-chiral solvent.

Table 1: ¹H NMR Spectral Data for L-Cystine Dimethyl Ester Dihydrochloride in DMSO-d6 Note: Spectral data for the D-enantiomer is identical in a non-chiral solvent.

Assignment Chemical Shift (ppm) Multiplicity
α-CH ~4.31 Multiplet
OCH₃ ~3.77 Singlet
β-CH₂ ~3.35 - 3.42 Multiplet

Data sourced from ChemicalBook. chemicalbook.com

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is typically found in the range of 170-175 ppm. The α-carbon (α-CH) signal appears around 50-60 ppm, while the β-carbon (β-CH₂) attached to the sulfur atom resonates further upfield, typically between 25-45 ppm. nih.gov The methyl carbon of the ester group gives a characteristic signal around 52 ppm. semanticscholar.org Detailed studies on cystine and its derivatives show that the chemical shifts of the α and β carbons are sensitive to their chemical environment and the oxidation state of the sulfur atoms. nih.govnih.gov

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms, resolving ambiguities that may arise from 1D spectra.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a clear cross-peak between the α-proton and the β-protons, confirming their adjacent relationship within the cysteine residue.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates protons directly to the carbon atoms they are attached to (¹J-coupling). semanticscholar.org In the HSQC spectrum of this compound, cross-peaks would appear connecting:

The α-proton signal to the α-carbon signal.

The β-proton signals to the β-carbon signal.

The methyl proton singlet to the methyl carbon signal.

These 2D NMR experiments provide definitive evidence for the structural assignment of this compound, ensuring all atoms are correctly placed within the molecular framework.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, MS confirms the molecular mass and provides insights into the strength and location of chemical bonds.

The molecular weight of this compound (C₈H₁₆N₂O₄S₂) is 268.35 g/mol . In its common dihydrochloride salt form (C₈H₁₆N₂O₄S₂ · 2HCl), the molecular weight is 341.28 g/mol .

Under techniques like Collision-Induced Dissociation (CID), the protonated molecule undergoes fragmentation. nih.gov The fragmentation of this compound is expected to follow pathways similar to those observed for cystine. nih.govresearchgate.net The most prominent fragmentation pathways involve the cleavage of the disulfide (S–S) and carbon–sulfur (C–S) bonds.

Disulfide Bond Cleavage: The relatively weak S–S bond is prone to cleavage, which would result in the formation of a protonated D-cysteine dimethyl ester radical cation and a neutral D-cysteine dimethyl ester radical, or a protonated D-cysteine dimethyl ester cation (m/z 152).

Carbon-Sulfur Bond Cleavage: Cleavage of the C-S bond is another major fragmentation route.

Subsequent Fragmentation: The initial fragment ions can undergo further fragmentation, such as the loss of the methoxycarbonyl group ([M-59]⁺) or other small neutral molecules. libretexts.org

Table 2: Predicted Mass Spectrometry Fragments for Protonated this compound ([M+H]⁺, m/z 269.06)

m/z Proposed Fragment Description
269.06 [C₈H₁₇N₂O₄S₂]⁺ Protonated Molecular Ion
152.05 [C₅H₁₀NO₂S]⁺ Protonated D-cysteine dimethyl ester (from S-S cleavage)
120.03 [C₄H₆NO₂]⁺ Loss of CH₂S from the m/z 152 fragment
92.03 [C₂H₆NS]⁺ Fragment from Cα-Cβ cleavage

Fragmentation patterns are inferred from studies on protonated cystine. nih.gov

Chromatographic Separations in this compound Research

Chromatographic techniques are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity and performing quantitative analysis.

HPLC is the most common method for analyzing non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is typically employed for the analysis of amino acids and their derivatives. researchgate.net

A standard RP-HPLC method for this compound would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with an acidic modifier like formic acid or sulfuric acid) and an organic solvent such as acetonitrile. sielc.comnih.gov The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with different polarities. Detection is commonly achieved using a UV detector, typically at a low wavelength (around 200-210 nm) where the molecule absorbs light. sielc.com

Table 3: Typical HPLC Conditions for this compound Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Mode Gradient Elution

Conditions are based on general methods for cystine and its derivatives. sielc.comnih.gov

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. This compound itself has low volatility due to the presence of the polar amino groups. Therefore, derivatization is required prior to GC analysis to increase its volatility. sigmaaldrich.com

The analytical procedure involves a two-step derivatization process. The carboxyl groups are already esterified to methyl esters. The primary amino groups must then be derivatized. This is commonly achieved by acylation, for instance with pentafluoropropionic anhydride (B1165640) (PFPA), or by silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comnih.govmdpi.com The resulting derivative is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification.

Optical Activity Measurements for Enantiomeric Purity and Chiral Characterization

Optical activity is a fundamental property of chiral molecules like this compound, referring to their ability to rotate the plane of polarized light. This property is extensively used to determine the enantiomeric purity and confirm the chiral identity of a sample. The magnitude and direction of this rotation are unique to a specific enantiomer under defined conditions.

CompoundCAS NumberSpecific Rotation ([α]D)Conditions
L-Cystine dimethyl ester dihydrochloride32854-09-4-36.0°c = 4% in methanol (B129727), 22°C
This compound dihydrochlorideNot available+36.0° (inferred)c = 4% in methanol, 22°C

Beyond simple polarimetry, chiroptical techniques such as Circular Dichroism (CD) spectroscopy can provide more detailed structural information. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is particularly sensitive to the conformation of chiral molecules. While specific CD spectral data for this compound was not found, the technique is a powerful tool for studying the solution-state conformation and interactions of such disulfide-containing amino acids.

The enantiomeric purity of this compound can also be assessed using chiral High-Performance Liquid Chromatography (HPLC). This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. While a specific application note for the chiral separation of D- and L-Cystine dimethyl ester was not identified, various CSPs, such as those based on cyclodextrins or proteins, are commonly used for the resolution of amino acid derivatives eijppr.com. The indirect method, involving derivatization with a chiral agent to form diastereomers that can be separated on a standard achiral column, is also a widely used approach for determining the enantiomeric excess of chiral compounds eijppr.com.

Spectrophotometric and Fluorimetric Assays for Indirect Detection and Interaction Studies

Direct detection of non-chromophoric and non-fluorophoric molecules like this compound can be challenging. Therefore, indirect methods using spectrophotometry and fluorimetry are often employed. These techniques rely on reactions that produce a colored or fluorescent product, or on the interaction of the analyte with a chromophoric or fluorophoric probe.

Spectrophotometric Assays:

While no specific spectrophotometric assay has been developed exclusively for this compound, methods established for its parent compound, cysteine, can be adapted. For instance, the reaction of cysteine with an acid ninhydrin (B49086) reagent produces a pink-colored product with a maximum absorbance at 560 nm nih.gov. This reaction is highly sensitive and specific for cysteine, and it is plausible that after reduction of the disulfide bond in this compound to yield D-cysteine methyl ester, a similar colorimetric reaction could be utilized for its quantification.

Another approach involves the use of copper(II)-neocuproine reagent for the simultaneous determination of cysteine and cystine scilit.com. This method could potentially be adapted for the analysis of this compound, again, following a reduction step.

Fluorimetric Assays:

Fluorimetric assays offer higher sensitivity compared to spectrophotometric methods. The derivatization of the primary amino groups of this compound with a fluorogenic reagent is a common strategy. For example, o-phthalaldehyde (B127526) (OPA) in the presence of a thiol reagent reacts with primary amines to form highly fluorescent isoindole derivatives nih.govnih.gov. This principle is widely used for the detection and quantification of amino acids and could be applied to this compound.

Furthermore, interaction studies of this compound with other molecules can be monitored using fluorescence. A relevant example, although focusing on D-cysteine, demonstrates the use of a fluorescent probe system for its detection. In a study by Roy et al. (2022), the interaction of D-cysteine with gold nanoparticles (AuNPs) was monitored using the fluorescent dye Rhodamine B (RhB) nih.gov. The fluorescence of RhB was quenched by the AuNPs, and upon the addition of D-cysteine, the fluorescence was recovered. This fluorescence recovery was proportional to the concentration of D-cysteine, with a limit of detection in the nanomolar range. This study highlights a sensitive indirect detection method that could potentially be adapted for this compound, which possesses the same key functional groups as D-cysteine.

AnalyteProbe/SystemDetection PrincipleLimit of Detection (LOD)Reference
D-CysteineGold Nanoparticles/Rhodamine BFluorescence Recovery4.2 nM nih.gov

Biochemical and Cellular Investigations of D Cystine Dimethyl Ester in Vitro and Non Human in Vivo Models

Mechanisms of Action in Cellular and Organ-Level Systems

D-Cystine dimethyl ester is a disulfide thiol ester that has been investigated for its ability to counteract the adverse effects of opioids on respiratory function. Its mechanisms of action are believed to be multifactorial, involving modulation of intracellular signaling, participation in redox processes, and interactions with endogenous cellular components following its uptake.

Research suggests that this compound can differentially modulate the intracellular signaling cascades responsible for morphine-induced respiratory depression versus those that mediate its analgesic and sedative effects. nih.goviu.edu One proposed mechanism involves the interference with opioid receptor-linked β-arrestin signaling pathways, while sparing the G-protein-mediated signaling that is responsible for antinociception. nih.gov This selective action allows the compound to reverse respiratory depression without compromising the pain-relief properties of the opioid. nih.goviu.edu The mechanisms are thought to be independent of stereospecific processes, as both D- and L-isomers of related thiol esters have shown efficacy in reversing opioid-induced respiratory depression (OIRD). frontiersin.orgnih.gov

The actions of this compound may be linked to redox-dependent processes within the cell. Morphine administration can lead to a shift in the cellular redox state towards a more oxidative status, partly by inhibiting the uptake of the antioxidant precursor L-cysteine. nih.govnih.gov Thiol esters like this compound are hypothesized to counteract these effects. frontiersin.orgnih.gov However, the mechanism does not appear to be a simple increase in reducing equivalents, as the highly cell-permeable reducing agent, N-acetyl-L-cysteine methyl ester, showed minimal effect on morphine-induced ventilatory depression. nih.govfrontiersin.org Another potential pathway involves the conversion of these thiol esters into bioactive S-nitrosothiols, which could act as intracellular nitrosating agents. nih.gov The importance of redox mechanisms is further highlighted by findings that the superoxide (B77818) anion scavenger, Tempol, can attenuate OIRD. frontiersin.orgnih.gov

A critical aspect of the mechanism of this compound is its ability to readily cross cell membranes. nih.govnih.gov As an ester derivative of cystine, it is more lipid-soluble than its parent amino acid, allowing it to rapidly enter cells, including neurons within the central nervous system. nih.govfrontiersin.org This efficient cellular uptake bypasses specific amino acid transporters, such as the excitatory amino acid transporter type 3 (EAA3), which is known to be inhibited by morphine. nih.govfrontiersin.org Studies on leukocytes exposed to cystine dimethyl ester demonstrated that the compound leads to a substantial accumulation of intracellular cystine, which is compartmentalized within the granular fraction of the cells, likely in lysosomes. nih.gov This research also showed that the subsequent clearance of cystine is significantly slower from cystinotic cells compared to normal leukocytes, providing evidence for a defective cystine clearance mechanism in the genetic disorder cystinosis. nih.gov

Once inside the cell, this compound is subject to metabolic processes. It is suggested that the ester groups are cleaved by intracellular carboxylesterases to release the core thiol compound. nih.gov The precise subsequent interactions are not fully elucidated. It is unknown whether the effects of this compound are direct or if they require its reduction to two molecules of D-cysteine methyl ester. nih.gov It is considered unlikely that the compound acts by directly chelating morphine or through direct antagonism of opioid receptors. nih.gov Research on related compounds, such as N,N′-diacetyl-L-cystine dimethylester, has shown that they can increase the intracellular pool of the critical endogenous thiol, glutathione (B108866), suggesting a link to the regulation of oxidative stress. researchgate.net

Interactions with Biological Systems in Non-Human Models

In vivo studies in non-human models have been crucial in elucidating the physiological effects of this compound, particularly its impact on the respiratory system.

In studies using freely moving Sprague-Dawley rats, this compound has been shown to effectively reverse the deleterious effects of morphine on ventilation and gas exchange. nih.goviu.edullu.edu Administration of morphine leads to significant respiratory depression, characterized by a decrease in tidal volume, minute ventilation, and peak inspiratory flow. iu.edu Subsequent administration of this compound prompts an immediate and sustained reversal of these effects. nih.goviu.edu

The table below summarizes the qualitative effects of this compound on key respiratory and blood gas parameters in morphine-treated rats as reported in preclinical studies. nih.goviu.edunih.gov

ParameterEffect of MorphineEffect of this compound (Post-Morphine)
Tidal Volume (TV)DecreaseReversal (Increase)
Minute Ventilation (MV)DecreaseReversal (Increase)
Peak Inspiratory Flow (PIF)DecreaseReversal (Increase)
Arterial pCO₂IncreaseReversal (Decrease)
Arterial pO₂DecreaseReversal (Increase)
Arterial sO₂DecreaseReversal (Increase)
Arterial pHDecreaseReversal (Increase)
Alveolar-arterial (A-a) GradientIncreaseReversal (Decrease)

Influence on Arterial Blood Gas Chemistry in Physiological Systems

This compound has been investigated for its effects on respiratory physiology, specifically its ability to counteract opioid-induced respiratory depression. In non-human models, the administration of opioids like morphine leads to significant, deleterious changes in arterial blood gas (ABG) chemistry, indicative of diminished ventilation. These changes typically include pronounced reductions in arterial pH, partial pressure of oxygen (pO₂), and oxygen saturation (sO₂), accompanied by a significant elevation in the partial pressure of carbon dioxide (pCO₂). researchgate.netiu.edu

Studies in anesthetized rats have demonstrated that intravenous administration of this compound can rapidly and effectively reverse these morphine-induced changes. iu.edunih.gov The compound helps normalize pH, pCO₂, pO₂, and sO₂ levels, suggesting it counteracts the ventilatory depressant effects of the opioid. researchgate.netnih.gov This reversal effect is achieved without compromising the antinociceptive (analgesic) properties of morphine. nih.govnih.gov The mechanism for this action is believed to be related to the compound's ability to readily penetrate cells, including neurons in the brain and peripheral chemoreceptors, allowing it to exert its effects through both central and peripheral pathways. nih.govresearchgate.net In contrast, D-cystine without the ester modification shows only a modest reversal effect, highlighting the importance of the ester groups for cellular entry and bioactivity. iu.edunih.gov

Table 1. Effect of this compound on Morphine-Induced Changes in Arterial Blood Gas Chemistry in Anesthetized Rats
ParameterPre-Morphine (Baseline)Post-MorphinePost this compound
pHNormalDecreasedReversed to near baseline
pCO₂ (mmHg)NormalElevatedReversed to near baseline
pO₂ (mmHg)NormalDecreasedReversed to near baseline
sO₂ (%)NormalDecreasedReversed to near baseline

This interactive table summarizes typical findings from studies investigating the effects of this compound on opioid-induced respiratory depression. Data is generalized from findings reported in scientific literature. researchgate.netiu.edu

Neurobiological Effects of this compound and its Derivatives

The primary neurobiological effect of this compound documented in research is its ability to reverse opioid-induced respiratory depression (OIRD). frontiersin.orgnih.gov As a cell-penetrant thiol ester, it is capable of crossing the blood-brain barrier and entering neurons. nih.govnih.gov Its effects are not limited to the central nervous system; it is believed to act on peripheral structures as well, such as the carotid bodies, which are major peripheral chemoreceptors involved in the control of breathing. nih.govresearchgate.net

The precise intracellular signaling pathways modulated by this compound are still under investigation. One hypothesis suggests that the compound may interfere with the β-arrestin cell signaling pathway linked to opioid receptors. This could selectively spare the G-protein-mediated signaling that produces analgesia while reversing the signals that lead to respiratory depression. nih.govnih.gov Another potential mechanism involves its conversion to S-nitrosothiols, which are known to play a role in ventilatory control processes. nih.gov These studies indicate that D-cystine thiolesters can differentially modulate the intracellular cascades responsible for morphine's therapeutic effects (analgesia) versus its life-threatening side effects (respiratory depression). nih.gov

Potential Roles in Neuronal Function and Neural Progenitor Cell Proliferation

While direct studies on this compound's role in neuronal development are limited, research into its parent compound, D-cysteine, provides significant context. D-cysteine has been identified as an endogenous signaling molecule in the mammalian brain, with particularly high concentrations found in the embryonic brain compared to the adult brain. nih.govnih.govjohnshopkins.edu It has been shown to be a regulator of neural progenitor cell (NPC) dynamics, where it acts to reduce NPC proliferation. nih.govjohnshopkins.edu

Because D-cysteine itself has limited ability to cross cell membranes, cell-permeable derivatives such as this compound are utilized as experimental tools to study the intracellular effects of D-cysteine. nih.gov The use of these esterified forms in studies on OIRD demonstrates their utility in delivering the thiol moiety into the central nervous system to elicit a biological response. researchgate.netnih.gov Therefore, while D-cysteine is implicated as a physiological regulator of NPC homeostasis during brain development, this compound serves as a key investigational compound to probe these and other intracellular neuronal functions. johnshopkins.eduresearchgate.net

Role in Specific Disease Models (Non-Human In Vivo and In Vitro)

Studies in Cystinosis Models

This compound (often abbreviated as CDME in this context) was historically a cornerstone in the development of experimental models for cystinosis, an autosomal recessive lysosomal storage disease. nih.gov

Cystinosis is characterized by the accumulation of cystine crystals within lysosomes due to a defective lysosomal cystine transporter. nih.gov Early in vitro models utilized this compound to artificially load the lysosomes of cells, such as leukocytes and fibroblasts, with cystine, thereby mimicking the primary biochemical defect of the disease. nih.govnih.gov Upon exposure to the compound, cells accumulate substantial intracellular cystine that is compartmentalized within the lysosomal fraction. nih.govpnas.orgresearchgate.net

These loading experiments were pivotal, as they provided direct evidence that the fundamental defect in cystinosis was an impairment of cystine transport out of the lysosome. nih.govnih.gov Studies showed that after loading, cystine clearance from the lysosomes of normal cells was much faster than from cystinotic cells. nih.govpnas.orgpnas.org However, this model has been largely discredited in modern research. Subsequent studies revealed that this compound exerts direct toxic effects on cells, including the inhibition of mitochondrial ATP production and the induction of cell death, which are not observed in cells from cystinosis patients. nih.govnih.gov Therefore, it does not accurately replicate the complete pathophysiology of the disease. nih.gov

Nephropathic cystinosis first manifests as a renal Fanconi syndrome, a generalized dysfunction of the proximal tubules. nih.gov In vivo studies in rats demonstrated that parenteral administration of this compound could induce an experimental form of Fanconi syndrome, characterized by increased urinary excretion of phosphate, glucose, and various amino acids. nih.gov

In vitro experiments using isolated rat renal tubules further elucidated the compound's effects on transport mechanisms. Pre-incubation of the tubules with this compound was found to significantly inhibit the cellular uptake of multiple solutes that are normally reabsorbed in the proximal tubule. nih.gov This model was used to explore hypotheses regarding cystine-induced cellular injury, such as altered ATP metabolism and increased apoptosis. nih.govresearchgate.net However, as with the general cystinosis model, the direct toxicity of the compound complicates the interpretation of these findings, as some effects, like ATP reduction, appear to be independent of the lysosomal cystine accumulation itself. nih.govnih.gov

Table 2. Effect of this compound Incubation on Solute Uptake in Isolated Rat Renal Tubules
SoluteEffect on Uptake
LysineMarkedly Inhibited
GlycineMarkedly Inhibited
TaurineMarkedly Inhibited
alpha-Methyl glucosideMarkedly Inhibited

This interactive table summarizes the inhibitory effects of this compound on transport mechanisms in an in vitro model of renal proximal tubules. nih.gov

Analysis of Metabolic Disturbances and ATP Production

The administration of cystine esters has been utilized in cellular models to investigate the metabolic consequences of cystine accumulation. Studies using the dimethyl ester form to load cells, particularly human proximal tubular epithelial cells, have demonstrated a direct impact on cellular energy metabolism. This loading technique has been shown to compromise ATP generation, suggesting a direct toxic effect on mitochondrial ATP production. nih.gov In these models, cells loaded with cystine dimethyl ester exhibit a notable reduction in ATP levels. nih.gov This ATP depletion has been a key area of investigation in understanding the cellular dysfunction associated with cystine accumulation. nih.gov

Further research has differentiated the effects of cystine dimethyl ester loading from genetic models of cystine accumulation. For instance, when compared to cells with silenced cystinosin (CTNS) gene, which results in endogenous lysosomal cystine accumulation, the effects differ significantly. While cystine dimethyl ester-loaded cells showed compromised ATP generation, cells with CTNS gene inhibition maintained normal ATP generation. nih.gov This indicates that many of the metabolic effects induced by the exogenous application of cystine dimethyl ester are independent of the lysosomal cystine accumulation that characterizes genetic disorders like cystinosis. nih.gov

In non-human in vivo models, particularly in the context of cystinosis, cystine has been shown to inhibit key enzymes involved in energy homeostasis. Both creatine (B1669601) kinase and adenylate kinase activities are diminished in the presence of excess cystine. nih.govnih.gov Loading rats with cystine dimethyl ester resulted in decreased adenylate kinase activity in the brain cortex. nih.gov Given that these kinases are crucial for the phosphotransfer network that maintains cellular energy, their inhibition by cystine and its derivatives points to a mechanism for impaired energy homeostasis that could contribute to tissue damage. nih.govnih.gov

Model SystemCompound UsedKey Findings on Metabolism/ATPReference
Human Proximal Tubular Epithelial Cell LineCystine Dimethyl Ester (CDME)Compromised ATP generation; direct toxic effect on mitochondrial ATP production. nih.gov
Rat Brain Cortex (In Vivo)Cystine Dimethyl EsterDiminished adenylate kinase activity. nih.gov
Rat Kidney (In Vivo/In Vitro)CystineInhibited creatine kinase activity. nih.gov
Oxidative Stress Induction and Antioxidant Response in Cellular Models

The introduction of cystine dimethyl ester into cellular models has been shown to induce a state of oxidative stress. nih.gov In a human-derived proximal tubular epithelial cell line, loading with cystine dimethyl ester led to an augmented oxidative stress index. nih.gov This was accompanied by specific changes in the cellular antioxidant machinery; for instance, catalase activity was observed to decrease while superoxide dismutase activity remained normal. nih.gov

Interestingly, the cellular response to cystine dimethyl ester-induced stress involves alterations in glutathione levels. The same study noted that cystine dimethyl ester-loaded cells displayed an increased total glutathione content, despite also showing extensive superoxide depletion. nih.gov This suggests a complex response where the cell attempts to counteract the oxidative challenge. A separate study investigating various cystine analogs found that N,N'-diacetyl-L-cystine dimethylester (DACDM), a derivative, contributed to an increase in the intracellular glutathione pool, further linking cystine esters to the regulation of oxidative stress. dtu.dkresearchgate.net

The mechanism of oxidative stress induction by cystine dimethyl ester appears to be distinct from that caused by endogenous cystine accumulation. When comparing cells loaded with cystine dimethyl ester to those with a silenced CTNS gene, the oxidative profiles were different. nih.gov The genetically modified cells showed decreased total glutathione and increased superoxide levels, contrasting with the effects of exogenous ester loading. nih.gov This highlights that the oxidative stress prompted by cystine dimethyl ester loading is not solely a consequence of lysosomal cystine buildup and may involve other cellular pathways. nih.gov

Cellular ModelCompoundObserved Effects on Oxidative StressReference
Human Proximal Tubular Epithelial CellsCystine Dimethyl Ester (CDME)Augmented oxidative stress index, increased total glutathione, decreased catalase activity. nih.gov
Cell Culture ModelN,N'-diacetyl-L-cystine dimethylester (DACDM)Increased intracellular glutathione pool. dtu.dkresearchgate.net

Inhibition of Crystallization in Cystinuria Models

Molecular Imposter Activity for L-Cystine Crystal Growth Inhibition

This compound and its L-isomer have been investigated as potential inhibitors of L-cystine crystal growth, a key pathological process in cystinuria. nih.govacs.org The underlying principle of this approach is "molecular imposter" activity, where a molecule structurally similar to L-cystine competes for binding sites on the growing crystal surface. nih.govnih.govacs.org L-Cystine dimethyl ester (L-CDME) has been shown to be an effective molecular imposter. nih.gov Atomic force microscopy (AFM) has revealed that L-CDME binds to the crystal growth sites, specifically at the {100} steps of hexagonal L-cystine crystals, thereby frustrating the further attachment of L-cystine molecules from the solution. nih.govnih.gov This binding dramatically reduces the growth velocity of the crystal. nih.govnih.gov

The stereochemistry of the imposter molecule plays a role in its inhibitory effectiveness. When the inhibitory activities of D-CDME and L-CDME were compared on L-cystine crystals, L-CDME demonstrated more potent inhibition at higher concentrations. acs.org Conversely, when tested on D-cystine crystals, D-CDME was a more effective inhibitor than L-CDME. acs.org This suggests that while this compound can act as a molecular imposter for L-cystine crystallization, its efficacy is somewhat lower than its L-stereoisomer, highlighting the importance of stereochemical specificity in the binding interaction at the crystal surface. acs.org

Evaluation of Derivatives for Crystallization Modulation

Concerns about the in vivo stability of ester-based compounds like CDME, which are susceptible to hydrolysis by esterases, prompted the development and evaluation of more stable derivatives. nih.govnih.gov A significant focus has been on L-cystine diamides. nih.govnih.gov Several L-cystine diamide (B1670390) derivatives have been synthesized and tested for their ability to inhibit L-cystine crystallization. nih.gov

Among the most effective derivatives are L-cystine bismorpholide (CDMOR) and L-cystine bis(N′-methylpiperazide) (CDNMP). nih.govnih.gov In vitro studies demonstrated that these diamides were substantially more potent than L-CDME. CDMOR and CDNMP were found to be seven and twenty-four times more effective, respectively, than L-CDME in increasing the metastable supersaturation range of L-cystine, which is a measure of their ability to inhibit crystallization. nih.gov More recently, another derivative, 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane), was found to be approximately 120 times more potent than L-CDME. acs.org

The evaluation of these derivatives also involves assessing the impact of structural modifications on inhibitory activity. For example, the Nα-methylation of L-cystine diamides was found to result in derivatives that were devoid of any inhibitory activity. nih.govresearchgate.net Computational modeling suggests that this modification leads to a significant decrease in the binding affinity of the diamides to the L-cystine crystal surface. nih.govresearchgate.net This systematic evaluation of derivatives helps in identifying compounds with improved stability and enhanced efficacy for modulating L-cystine crystallization. nih.govnih.gov

Compound/DerivativeKey Finding in Crystallization ModulationReference
L-Cystine Dimethyl Ester (L-CDME)Acts as a molecular imposter, binding to crystal growth sites and reducing growth velocity. nih.govnih.gov
This compound (D-CDME)Inhibits L-cystine crystal growth but is somewhat less effective than L-CDME. acs.org
L-Cystine Bismorpholide (CDMOR)7 times more effective than L-CDME in vitro. nih.gov
L-Cystine Bis(N′-methylpiperazide) (CDNMP)24 times more effective than L-CDME in vitro. nih.gov
8-l-cystinyl bis(1,8-diazaspiro[4.5]decane)~120 times more potent than L-CDME. acs.org
Nα-methylated L-Cystine DiamidesShowed no inhibitory activity, likely due to reduced binding to the crystal surface. nih.govresearchgate.net

Enzymatic Interactions and Their Biological Implications

Effects on Kinase Activity (e.g., Creatine Kinase, Adenylate Kinase)

The accumulation of cystine, a metabolic state that can be modeled using this compound, has been shown to interfere with the activity of critical enzymes in cellular energy metabolism, namely creatine kinase and adenylate kinase. nih.govnih.govnih.gov These enzymes are essential for maintaining energy homeostasis, and their inhibition can lead to significant cellular dysfunction. nih.govmdpi.com

Studies on rat brain cortex have demonstrated that cystine inhibits adenylate kinase activity in vitro in a concentration-dependent manner. nih.gov In vivo experiments where rats were loaded with cystine dimethyl ester also showed a significant decrease in adenylate kinase activity in the brain cortex. nih.gov This inhibition could be prevented by the co-administration of cysteamine, suggesting an interaction with the enzyme's thiol groups. nih.gov Since adenylate kinase, along with creatine kinase, forms a crucial part of the enzymatic phosphotransfer network, its inhibition could impair energy balance and contribute to tissue damage in conditions of cystine overload. nih.gov

Similarly, creatine kinase, another key enzyme with critical thiol groups in its structure, is inhibited by cystine. nih.govnih.gov Both in vivo and in vitro studies in the kidneys of young rats have shown that cystine inhibits creatine kinase activity. nih.gov This inhibition is believed to occur through the oxidation of essential sulfhydryl groups necessary for the enzyme's function. nih.govnih.gov Given the vital role of creatine kinase in renal energy metabolism, its inhibition by cystine released from lysosomes is considered a potential mechanism of tissue damage in cystinosis. nih.gov

General Interactions with Thiol-Containing Enzymes

This compound has been investigated for its interactions with thiol-containing enzymes, which are crucial for various metabolic pathways. Research in non-human in vivo models has demonstrated that administration of this compound can lead to the inhibition of specific enzymes that contain essential thiol (-SH) groups in their active sites.

One significant study explored the effects of this compound loading in the brain cortex of young Wistar rats. nih.gov This research focused on two key thiol-containing enzymes involved in energy metabolism: creatine kinase and pyruvate (B1213749) kinase. nih.gov The administration of this compound resulted in a notable inhibition of both enzyme activities. nih.gov In contrast, the activity of lactate (B86563) dehydrogenase, an enzyme that does not rely on a thiol group for its catalytic function, was unaffected by the administration of this compound. nih.gov This suggests a specific interaction with the sulfhydryl groups of the affected enzymes. nih.gov

The proposed mechanism for this inhibition is the oxidation of the essential sulfhydryl groups within the enzymes by cystine, which can be formed from this compound. nih.gov The co-administration of cysteamine, a thiol-containing compound, was found to prevent the inhibitory effects of this compound on both creatine kinase and pyruvate kinase, further supporting the hypothesis that the interactions are mediated through the thiol groups. nih.gov

The inhibition of these critical enzymes, which play a vital role in cellular energy homeostasis and antioxidant defense, indicates a significant biochemical consequence of increased levels of this compound in non-human in vivo models. nih.gov

Table 1: Effect of this compound on Thiol-Containing Enzyme Activity in Rat Brain Cortex

EnzymeChange in Activity with this compoundPutative Mechanism of InteractionReference
Creatine KinaseInhibitionOxidation of sulfhydryl groups nih.gov
Pyruvate KinaseInhibitionOxidation of sulfhydryl groups nih.gov
Lactate DehydrogenaseNo effectNon-thiol-containing enzyme nih.gov

Computational Chemistry and Theoretical Studies of D Cystine Dimethyl Ester

Molecular Modeling of Interactions with Biological Targets

Molecular modeling encompasses a range of computational techniques used to simulate the interactions between molecules. For D-Cystine dimethyl ester, these methods are crucial for understanding how it engages with biologically relevant structures such as crystal surfaces and proteins.

A significant area of computational research has been the interaction of cystine derivatives with cystine crystals, a process central to conditions like cystinuria. While studies have focused on the L-isomer, L-Cystine dimethyl ester (CDME), the methodologies and findings provide a direct analogue for understanding the potential behavior of the D-isomer.

Molecular modeling is used to calculate the binding energies associated with the adsorption of molecules onto the morphologically important surfaces of crystals. nih.gov For L-cystine crystals, the fast-growing {100} surface is a key target for inhibitors. nih.gov Using force fields like COMPASS within simulation software, researchers can perform Monte Carlo searches to identify the most stable adsorption configurations, even in the presence of explicit water molecules to simulate physiological conditions. nih.gov

Calculations have revealed that the binding energy of a single L-cystine molecule onto its own {100} crystal surface is -85.8 kcal/mol. nih.gov In comparison, its derivative, L-Cystine dimethyl ester, exhibits a significantly stronger binding energy, falling within the range of -287 to -429 kcal/mol. nih.gov This stronger binding affinity suggests that the ester derivative can act as a "molecular imposter," effectively blocking the sites where new cystine molecules would normally attach, thereby inhibiting crystal growth. nih.govacs.org This enhanced interaction is a key factor in its ability to increase the metastable supersaturation range of L-cystine in solution. nih.gov

CompoundBinding Energy onto L-Cystine {100} Surface (kcal/mol)
L-Cystine-85.8 nih.gov
L-Cystine Dimethyl Ester (CDME)-287 to -429 nih.gov

Ligand-protein docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This technique is instrumental in drug discovery for identifying potential biological targets and understanding mechanisms of action.

In the context of this compound, its observed biological activity, particularly its ability to reverse the deleterious effects of morphine on breathing and arterial blood-gas chemistry, has spurred computational investigations to identify its protein targets. nih.govresearcher.lifeiu.edunih.gov Researchers are actively employing target prediction methods and docking simulations to test potential functional proteins through which this compound modulates the effects of opioids. researcher.lifeiu.edu

The process involves creating a 3D model of the this compound molecule and docking it into the binding sites of various known protein structures. Scoring functions are then used to estimate the binding affinity (e.g., docking score) for each potential pose. While specific docking scores for this compound are part of ongoing research, these in silico screening efforts are essential for hypothesizing its mechanism of action, which is thought to involve both central and peripheral pathways due to its ability to enter the brain, lungs, and chest wall muscles. researcher.lifeiu.edu Subsequent molecular dynamics (MD) simulations can further refine these docking poses and provide a more accurate assessment of the stability and dynamics of the protein-ligand complex. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic reactivity of molecules. These methods provide a fundamental understanding of a molecule's properties based on the principles of quantum mechanics.

For this compound, quantum chemical calculations can elucidate key electronic properties that govern its behavior. These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and generate an electrostatic potential map. The HOMO and LUMO energies are critical for predicting chemical reactivity, as they indicate the molecule's ability to donate or accept electrons. The electrostatic potential map highlights the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.

Although specific DFT studies on this compound are not yet widely published, such theoretical analyses would be invaluable. They could predict the reactivity of the disulfide bond, the ester groups, and the amine functionalities, offering insights into its metabolic stability, potential for covalent interactions, and the nature of its non-covalent interactions with biological targets.

In Silico Prediction of Biological Activities and Pharmacological Profiles

In silico prediction models use computational algorithms, including machine learning and deep learning, to forecast the biological activities and pharmacological profiles of chemical compounds based on their structure. researchgate.net These predictive tools are increasingly used in early-stage drug discovery to screen vast libraries of compounds and prioritize candidates for experimental testing.

The promising therapeutic effects of this compound, particularly in reversing opioid-induced respiratory depression without compromising analgesia, make it a prime candidate for in silico profiling. iu.edunih.gov As noted in recent studies, researchers are utilizing computational target prediction methods to build a pharmacological profile for this compound and its related compounds. researcher.lifeiu.edu

These predictive models can screen the molecule against databases of known biological targets to generate a spectrum of potential activities. nih.gov The goal of this research is to identify the specific intracellular signaling cascades that this compound differentially modulates to produce its unique effects—reversing respiratory depression while promoting antinociception. iu.edunih.gov Such in silico predictions are crucial for forming testable hypotheses about the compound's mechanism of action and guiding future in vitro and in vivo experiments. researcher.life

Applications of D Cystine Dimethyl Ester As a Research Reagent and Building Block

Role as a Versatile Synthetic Scaffold in Chemical Research

D-Cystine dimethyl ester serves as a versatile scaffold for the construction of complex molecular architectures. Its inherent chirality and the presence of multiple reactive sites allow for the synthesis of a diverse range of compounds.

One notable application is in the development of biomimetic scaffolds for tissue engineering. For instance, this compound has been utilized as a cross-linker in the preparation of a PEG-poly(urethane-urea)/nano-hydroxyapatite composite scaffold. This material demonstrated good mechanical strength and biocompatibility, highlighting the potential of this compound in creating materials for bone defect repair.

The chiral nature of this compound makes it an excellent starting material for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis. The disulfide bridge can be cleaved to yield two cysteine-derived units, which can then be further functionalized. This approach provides access to a variety of chiral molecules with applications in stereoselective synthesis.

Furthermore, the rigid yet cleavable disulfide bond in this compound has been exploited in the design of macrocyclic compounds. By using the D-cystine unit as a linchpin, chemists can construct macrocycles with defined conformations. Subsequent cleavage of the disulfide bond can then lead to linear or conformationally altered molecules, a strategy that is useful in drug discovery and materials science.

Utility in Peptide Synthesis Methodologies

This compound is a valuable building block in the synthesis of peptides, particularly those containing disulfide bonds which are crucial for maintaining the structure and function of many proteins. chemimpex.com It is amenable to both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.

In solution-phase peptide synthesis (LPPS) , this compound can be incorporated into a growing peptide chain using standard coupling reagents. Its ester groups protect the C-termini of the two cysteine residues, allowing for selective peptide bond formation at the N-termini. This method is particularly useful for the synthesis of smaller peptides or peptide fragments.

The following table summarizes a typical solution-phase peptide coupling reaction involving an N-protected amino acid and this compound.

Reactant 1Reactant 2Coupling ReagentProduct
N-Boc-Amino AcidThis compoundDCC/HOBtN-Boc-Dipeptide-S-S-Dipeptide

This is a generalized representation. Specific reaction conditions may vary.

In solid-phase peptide synthesis (SPPS) , a versatile method has been developed for the synthesis of peptides containing C-terminal cysteine esters. This strategy involves anchoring the cysteine methyl ester to a trityl-based resin via its side-chain thiol group. This approach allows for the stepwise assembly of the peptide chain on the solid support. A key advantage of this method is the suppression of racemization at the cysteine residue during synthesis.

Development of Specialized Chemical Reagents utilizing this compound Core

The unique chemical properties of this compound make it a suitable precursor for the development of specialized chemical reagents. Its disulfide bond can be readily cleaved under reducing conditions to generate two molecules of D-cysteine dimethyl ester, a thiol-containing amino acid derivative.

One significant application is in the synthesis of S-aryl-cysteine derivatives. For example, N,N′-bis-benzyloxycarbonyl cystine dimethyl ester, a derivative of this compound, can react with aryl halides in the presence of a copper catalyst to yield N-CBZ S-aryl-L-cysteine methyl esters. These compounds are important intermediates in the synthesis of various pharmaceuticals and bioactive molecules.

Furthermore, the thiol groups generated from the reduction of this compound can be used to create a variety of disulfide-containing reagents. These reagents are valuable in protein chemistry for studying disulfide bond formation, protein folding, and for the introduction of specific labels or cross-linkers into proteins.

The table below provides examples of specialized reagents that can be synthesized from this compound and their potential applications.

Reagent ClassSynthetic PrecursorPotential Application
S-Aryl-cysteine derivativesN,N′-bis-benzyloxycarbonyl cystine dimethyl esterPharmaceutical intermediates
Chiral Thiol LigandsThis compoundAsymmetric catalysis
Disulfide Cross-linking ReagentsThis compoundProtein structure and function studies

Future Directions and Emerging Research Avenues for D Cystine Dimethyl Ester

Elucidation of Precise Intracellular Signaling Mechanisms

A primary focus for future research is to unravel the precise intracellular signaling mechanisms through which D-Cystine dimethyl ester exerts its effects. Current studies suggest that its actions are multifactorial and may involve the modulation of intracellular redox status. Unlike its L-isomers, the mechanisms of D-isomers are thought to be independent of stereoselective metabolic pathways, allowing them to act without the negative effects sometimes associated with L-isomers.

Potential mechanisms that warrant deeper investigation include interference with opioid receptor-linked β-arrestin cell signaling, which could explain how it reverses opioid-induced respiratory depression while sparing analgesia. Another proposed pathway involves its conversion to bioactive S-nitrosothiols, which may act as intracellular nitrosating agents, influencing ventilatory control processes. The ability of D-cysteine, the parent compound, to regulate neural progenitor cell proliferation by inhibiting AKT signaling and affecting transcription factors like FoxO1 and FoxO3a further suggests that its derivatives could interact with fundamental kinase signaling cascades.

Advanced Target Identification for Functional Proteins

Identifying the specific protein targets of this compound is crucial for a comprehensive understanding of its biological functions. Its cell-permeable nature suggests that it acts on intracellular proteins. Researchers are beginning to employ target prediction methods to identify potential functional protein interactions.

An unbiased screen for the parent compound, D-cysteine, identified myristoylated alanine-rich C-kinase substrate (MARCKS) as a putative binding protein, implicating it in the regulation of cell division and neurodevelopment. Future studies should expand on this by using techniques such as affinity chromatography, mass spectrometry, and chemical proteomics to identify the direct binding partners of this compound itself. Pinpointing these targets will clarify how it modulates cellular pathways and will help in designing more specific and effective analogues.

Exploration of Potential for Differentially Modulating Opioid-Induced Biological Responses

One of the most significant areas of emerging research is the ability of this compound to differentially modulate opioid-induced biological responses. Studies have consistently shown that it, along with related thiol esters like D-cystine diethyl ester and D-cysteine ethyl ester, can reverse the deleterious effects of opioids such as morphine and fentanyl on breathing and gas exchange. Crucially, this reversal occurs without diminishing the desirable antinociceptive (pain-relieving) and sedative effects of the opioids.

This unique profile suggests that D-cystine thiolesters can uncouple the intracellular signaling cascades that mediate respiratory depression from those that mediate analgesia. Future research will focus on the precise molecular interactions that allow for this separation of effects. Investigating its impact on G-protein-mediated signaling versus β-arrestin pathways at the µ-opioid receptor level is a promising direction.

Table 1: Effects of this compound on Morphine-Induced Responses in Animal Models
Biological ResponseEffect of Morphine AloneEffect of Morphine with this compoundReference
Ventilation / BreathingDepression (reduced tidal volume, minute ventilation)Reversal of depression
Arterial Blood Gas ChemistryDecreased pH, pO2; Increased pCO2Reversal of adverse changes
Antinociception (Analgesia)Increased pain thresholdMaintained or promoted
SedationIncreased sedationMaintained

Development of Novel Analogues with Enhanced Specificity and Bioavailability

Building on the promising activity of this compound, a significant research avenue is the design and synthesis of novel analogues with improved properties. The goal is to develop compounds with greater specificity for their intended protein targets, enhanced bioavailability, and optimized stability. For instance, research into L-cystine diamides has shown them to be more effective inhibitors of L-cystine crystallization than L-cystine dimethyl ester, demonstrating that structural modifications can significantly improve efficacy.

Similarly, the development of N,N′-diacetyl-L-cystine dimethylester (DACDM) for use in cell culture media to reduce oxidative stress and improve recombinant protein quality highlights the potential for creating specialized analogues. Future work will likely involve computational modeling and medicinal chemistry approaches to create a library of this compound derivatives. These new compounds can then be screened for enhanced differential modulation of opioid effects, greater neuroprotective activity, or other desired biological outcomes.

Investigation into the Broader Endogenous Physiological Roles of D-Cysteine Derivatives

While much focus has been on the pharmacological effects of exogenously administered this compound, understanding the endogenous roles of D-cysteine and its derivatives is a fundamental emerging field. D-cysteine is now recognized as an endogenously produced amino acid in the mammalian brain, synthesized by the enzyme serine racemase. Its levels are highly regulated and are particularly enriched in the embryonic brain, where it acts as a physiological regulator of neural progenitor cell homeostasis.

This suggests that endogenous D-cysteine derivatives play a role in neurodevelopment. Furthermore, D-cysteine is a substrate for the production of hydrogen sulfide (B99878) (H2S), a crucial signaling molecule with protective functions in the nervous and cardiovascular systems. Future research should investigate whether this compound can serve as a metabolic precursor to D-cysteine or H2S, and explore the broader physiological and pathological implications of this pathway in processes like aging, neurodegeneration, and tissue repair.

Application in Novel Material Science and Bio-Conjugation Chemistry Research

The unique chemical structure of this compound, featuring a disulfide bond and reactive ester groups, makes it a candidate for applications in material science and bio-conjugation. The disulfide bond offers redox-responsive capabilities, a feature increasingly exploited in "smart" biomaterials for targeted drug delivery. For example, hydrogels incorporating cystine have been developed to be pH/redox-dual responsive, allowing for the controlled release of therapeutic agents in specific microenvironments, such as the intestine or tumors.

The cysteine moiety is also central to bio-conjugation chemistry, where it is used for the site-selective modification of antibodies and other proteins. While current methods often use other reagents, the principles could be adapted. Future research could explore the use of this compound or its analogues as cross-linkers in the formation of novel hydrogels, nanoparticles, or as components in prodrugs designed for controlled release. Its use in peptide synthesis is another established application that could be expanded.

Integration with "Omics" Technologies for Comprehensive Biological Pathway Mapping

To achieve a holistic understanding of the biological impact of this compound, future research must integrate "omics" technologies. Transcriptomics (RNA-seq), proteomics, and metabolomics can provide an unbiased, system-wide view of the cellular changes induced by the compound. For instance, proteomics could confirm the protein targets identified through other methods and reveal downstream changes in protein expression and post-translational modifications.

Metabolomics could trace the metabolic fate of this compound, determining if it is converted to D-cysteine, glutathione (B108866), or other significant metabolites, thereby linking it to pathways of oxidative stress and cellular signaling. Transcriptomics could identify changes in gene expression, revealing the broader regulatory networks affected by the compound. By combining these "omics" datasets, researchers can construct comprehensive maps of the biological pathways modulated by this compound, moving beyond a single target or pathway to a full systems-level understanding.

Q & A

Q. What are the recommended synthetic routes for D-Cystine dimethyl ester, and how can purity be verified?

  • Methodological Answer : this compound is synthesized via esterification of D-Cystine using methanol under acidic catalysis. Key steps include:
  • Esterification : React D-Cystine with excess methanol and a catalytic acid (e.g., HCl or H₂SO₄) at reflux conditions .
  • Purification : Use recrystallization or preparative HPLC to isolate the esterified product. For dihydrochloride salts, evaporate solvents under reduced pressure and wash with anhydrous ether .
  • Purity Verification : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and HPLC with UV detection (≥98% purity threshold). Quantitative ¹H/¹³C NMR can assess stereochemical integrity and residual solvents .

Q. Which spectroscopic methods are critical for characterizing this compound, and what data should be reported?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for methyl ester groups (δ ~3.7 ppm for ¹H; δ ~52 ppm for ¹³C) and disulfide bridges (S–S stretching at ~500 cm⁻¹ in IR) .
  • Mass Spectrometry : Report molecular ion peaks ([M+H]⁺ or [M–Cl]⁺ for dihydrochloride salts) and isotopic patterns consistent with sulfur content .
  • Elemental Analysis : Validate stoichiometry (e.g., C₈H₁₈Cl₂N₂O₄S₂) with ≤0.4% deviation .
  • X-ray Crystallography (if applicable): Provide unit cell parameters and crystallographic data in supplementary materials .

Advanced Research Questions

Q. How does this compound modulate opioid-induced respiratory depression, and what experimental models are appropriate?

  • Methodological Answer :
  • Mechanistic Insight : this compound reverses morphine-induced reductions in tidal volume (TV) and minute ventilation (MV) by enhancing redox modulation of T-type Ca²⁺ channels in sensory neurons, promoting gas exchange .
  • Experimental Models :
  • In Vivo : Use Sprague-Dawley rats with whole-body plethysmography to measure TV, MV, and arterial blood gas (ABG) parameters (pH, PaO₂, PaCO₂) pre/post-morphine administration .
  • In Vitro : Patch-clamp assays on dorsal root ganglion neurons to quantify Ca²⁺ current inhibition by S-nitrosothiol derivatives .

Q. What strategies resolve contradictions in pharmacological data between this compound and its parent compound (D-Cystine)?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Compare cellular uptake rates using radiolabeled tracers (³H-D-Cystine vs. ³H-D-Cystine dimethyl ester) to assess transport efficiency via cystine-glutamate antiporters (system xc-) .
  • Dose-Response Analysis : Perform parallel studies with equimolar doses to differentiate time-dependent effects (e.g., immediate reversal by dimethyl ester vs. gradual recovery by D-Cystine) .
  • Redox Activity Assays : Measure thiol-disulfide exchange kinetics using Ellman’s reagent to quantify free thiol groups and ester hydrolysis rates .

Q. How to design experiments assessing the redox-modulating effects of this compound on ion channels?

  • Methodological Answer :
  • Electrophysiology : Use voltage-clamp recordings on HEK293 cells expressing recombinant T-type Ca²⁺ channels (Cav3.2). Apply this compound (1–100 µM) and monitor current amplitude changes .
  • Fluorescent Probes : Load cells with roGFP (glutathione redox sensor) to quantify intracellular glutathione oxidation states post-treatment .
  • Knockdown Controls : siRNA targeting system xc- (Slc7a11) to confirm transporter-dependent effects .

Q. What statistical approaches validate the antinociceptive synergism between this compound and morphine?

  • Methodological Answer :
  • Isobolographic Analysis : Administer fixed-ratio combinations of morphine and this compound in tail-flick or hot-plate assays. Calculate theoretical/additive ED₅₀ vs. observed ED₅₀ to confirm synergy (CI <1) .
  • Multivariate Regression : Model dose-effect relationships using PROAST software to assess nonlinear interactions and confidence intervals .
  • Data Transparency : Report raw latency values, normalization methods (e.g., % maximal possible effect), and outlier exclusion criteria in supplementary datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.